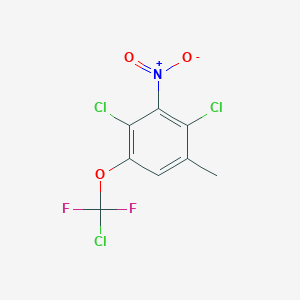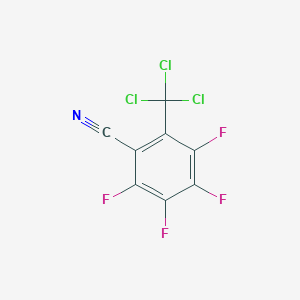
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene
Übersicht
Beschreibung
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene, also known as 2,4-DNT, is an organic compound that is used in a variety of scientific research applications. 2,4-DNT is primarily used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other chemical products. 2,4-DNT is a colorless to pale yellow liquid at room temperature with a pungent odor.
Wirkmechanismus
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene is an electrophilic nitro compound, meaning that it has a high affinity for electrons. When 2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene reacts with an electron-rich molecule, it undergoes a nucleophilic substitution reaction. This reaction involves the transfer of an electron-rich group, such as a hydroxyl group, from the electron-rich molecule to the nitro group of 2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene. This reaction results in the formation of a new molecule, such as an amine or amide.
Biochemical and Physiological Effects
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene has been studied for its potential biochemical and physiological effects. Studies have shown that 2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene can cause DNA damage and cell death in laboratory animals. Additionally, it has been shown to be toxic to aquatic organisms, and can bioaccumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under normal conditions. Additionally, it is a colorless to pale yellow liquid at room temperature, which makes it easy to handle and measure accurately. However, it has several limitations. It is highly toxic and can cause DNA damage and cell death, and it can bioaccumulate in the environment.
Zukünftige Richtungen
The use of 2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene in scientific research has led to a number of potential future directions. These include further research into its potential biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds and pharmaceuticals. Additionally, further research could be done into its environmental impact, as well as its potential to bioaccumulate. Finally, research could be done into the use of 2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene in the production of dyes, explosives, and other materials.
Synthesemethoden
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene is produced through the nitration of toluene using a mixture of nitric acid and sulfuric acid. The reaction is carried out at a temperature of 40-50°C and a pressure of 0.5-1.0 atm. The reaction produces a mixture of 2,4-dinitrotoluene and 2,6-dinitrotoluene. The 2,4-dinitrotoluene is then separated from the mixture and purified through distillation.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as amines and amides, as well as in the production of pharmaceuticals, agrochemicals, and other chemical products. It is also used in the synthesis of other nitro compounds, such as nitrobenzene and nitroethane. Additionally, 2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene is used in the synthesis of dyes, explosives, and other materials.
Eigenschaften
IUPAC Name |
2,4-dichloro-1-[chloro(difluoro)methoxy]-5-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F2NO3/c1-3-2-4(17-8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPXPEPPNDNQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166917 | |
| Record name | Benzene, 2,4-dichloro-1-(chlorodifluoromethoxy)-5-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene | |
CAS RN |
1357626-73-3 | |
| Record name | Benzene, 2,4-dichloro-1-(chlorodifluoromethoxy)-5-methyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-dichloro-1-(chlorodifluoromethoxy)-5-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















